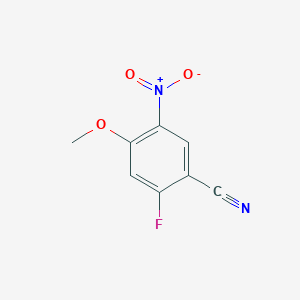

2-Fluoro-4-methoxy-5-nitrobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

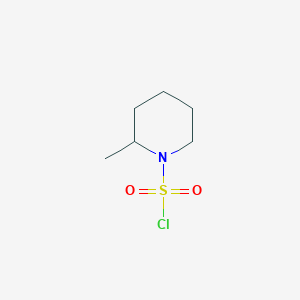

2-Fluoro-4-methoxy-5-nitrobenzonitrile is a chemical compound with the molecular formula C8H5FN2O3 and a molecular weight of 196.14 . It is used in various chemical reactions and has potential applications in different fields .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a fluoro group, a methoxy group, a nitro group, and a nitrile group . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 315.8±42.0 °C and a predicted density of 1.40±0.1 g/cm3 .Scientific Research Applications

Preparation and Proton Magnetic Resonance Spectra

2-Fluoro-5-nitrobenzonitrile, closely related to 2-Fluoro-4-methoxy-5-nitrobenzonitrile, has been synthesized and studied for its reaction with various amines, amino acids, and NH-heteroaromatic compounds. The proton magnetic resonance spectra of the resulting N-(2-cyano-4-nitrophenyl) derivatives provide insights into the electronic effects and structural orientation influenced by the nitro and cyano substituents on the benzene ring. This research highlights the compound's utility in studying electronic interactions within aromatic systems (Wilshire, 1967).

Synthesis of Gefitinib

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, a derivative of this compound, plays a critical role in the synthesis of Gefitinib, a significant chemotherapeutic agent. This research showcases the compound's potential in the development of cancer treatment drugs, underlining its importance in pharmaceutical synthesis (Jin et al., 2005).

Density Functional Theory Study

The internal rotational barriers and molecular geometries of aromatic nitro compounds, including structures similar to this compound, have been examined through density functional theory. This study provides valuable information on the electronic structure and reactivity of such compounds, which is crucial for understanding their behavior in various chemical reactions (Chen & Chieh, 2002).

Charge Control in SNAr Reaction

Research on the substitution reactions of nitrobenzene derivatives, including those structurally related to this compound, reveals the influence of meta substitution on the reaction mechanism. This work enhances our understanding of nucleophilic aromatic substitution reactions, providing insights into the effects of electronic and steric factors on the reactivity and selectivity of such compounds (Cervera, Marquet, & Martin, 1996).

Mechanism of Action

Target of Action

The primary targets of 2-Fluoro-4-methoxy-5-nitrobenzonitrile are currently unknown. This compound is a benzene derivative with a fluorine, a nitrile, and a nitro electron withdrawing groups . Each substituent has different reactivities, which makes it an ideal scaffold for molecular design .

Mode of Action

The exact mode of action of This compound The fluorine, nitrile, and nitro groups may form bonds with target molecules, leading to changes in their structure and function .

Biochemical Pathways

The specific biochemical pathways affected by This compound As a benzene derivative, it may potentially interact with pathways involving aromatic compounds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The compound has a molecular weight of 196.135, a density of 1.4±0.1 g/cm3, and a boiling point of 315.8±42.0 °C at 760 mmHg . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of This compound Given its structure, it may potentially cause changes in the structure and function of target molecules .

Properties

IUPAC Name |

2-fluoro-4-methoxy-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O3/c1-14-8-3-6(9)5(4-10)2-7(8)11(12)13/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYANZYPFKFZGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(4-Cyclopropyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2726880.png)

![7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid](/img/structure/B2726883.png)

![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2726885.png)

![4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide](/img/structure/B2726889.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(3-methylisoxazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2726893.png)

![(E)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2726899.png)

![methyl 4,5-dimethyl-2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2726900.png)